molecular formula C18H36O2 B1148502 Methyl 10-methylhexadecanoate CAS No. 2490-51-9

Methyl 10-methylhexadecanoate

Cat. No.: B1148502
CAS No.: 2490-51-9
M. Wt: 284
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 10-methylhexadecanoate is an organic compound with the molecular formula C18H36O2. It is a methyl ester derivative of 10-methylhexadecanoic acid. This compound is typically a colorless to pale yellow liquid and is soluble in organic solvents such as ethanol, chloroform, and ether .

Scientific Research Applications

Methyl 10-methylhexadecanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 10-methylhexadecanoate is not specified in the available resources. This compound is primarily used for research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 10-methylhexadecanoate can be synthesized through the esterification of 10-methylhexadecanoic acid with methanol. This reaction is typically catalyzed by an acid such as sulfuric acid or phosphoric acid. The reaction conditions usually involve heating the mixture under reflux to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and controlled temperature to ensure optimal yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Methyl 10-methylhexadecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Methyl 10-methylhexadecanoate is unique due to the presence of a methyl group at the 10th position of the carbon chain. This structural feature imparts distinct chemical and physical properties, making it valuable in specific research and industrial applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Methyl 10-methylhexadecanoate can be achieved through the esterification of 10-methylhexadecanoic acid with methanol in the presence of a catalyst.", "Starting Materials": [ "10-methylhexadecanoic acid", "methanol", "catalyst" ], "Reaction": [ "Add 10-methylhexadecanoic acid and methanol to a reaction flask", "Add a catalyst such as sulfuric acid or p-toluenesulfonic acid to the reaction mixture", "Heat the reaction mixture under reflux for several hours", "Allow the reaction mixture to cool and then extract the product with a suitable solvent such as diethyl ether", "Wash the organic layer with water and then dry over anhydrous sodium sulfate", "Concentrate the product under reduced pressure to obtain Methyl 10-methylhexadecanoate as a colorless liquid" ] }

CAS No.

2490-51-9

Molecular Formula

C18H36O2

Molecular Weight

284

Appearance

Unit:25 mgSolvent:nonePurity:98+%Physical liquid

Synonyms

10-Methyl C16:0 methyl ester

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.